

# The Role of CLK Kinases in Alternative Splicing: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



Abstract: The Cdc2-like kinases (CLKs) are a family of dual-specificity protein kinases that play a pivotal role in the regulation of pre-mRNA splicing. By phosphorylating key splicing factors, particularly the serine/arginine-rich (SR) proteins, CLKs modulate the assembly and activity of the spliceosome, thereby influencing splice site selection. This regulatory function is critical for generating proteomic diversity and maintaining cellular homeostasis. Dysregulation of CLK activity and the subsequent alterations in alternative splicing are implicated in a range of human pathologies, including cancer, neurodegenerative disorders, and viral infections. Consequently, CLK kinases have emerged as promising therapeutic targets for the development of novel drugs. This technical guide provides an in-depth overview of the CLK kinase family, their mechanism of action in alternative splicing, key signaling pathways, and their role in disease. It also details common experimental protocols for their study and summarizes quantitative data on their substrates and inhibitors.

## Introduction to Alternative Splicing

Alternative splicing is a fundamental process in eukaryotic gene expression where exons from a single pre-messenger RNA (pre-mRNA) transcript are differentially joined to produce multiple, distinct mature messenger RNA (mRNA) isoforms.[1] This mechanism allows a single gene to encode various protein isoforms, each potentially having a different function, localization, or stability.[1][2] It is estimated that over 90% of human genes undergo alternative splicing, highlighting its importance in expanding the coding potential of the genome and regulating cellular processes.[3] The process is carried out by the spliceosome, a large and dynamic molecular machine composed of small nuclear ribonucleoproteins (snRNPs) and numerous



associated proteins. The fidelity of splice site selection is regulated by a host of splicing factors that bind to specific cis-acting sequences on the pre-mRNA, such as exonic and intronic splicing enhancers (ESEs and ISEs) and silencers.[4]

### The Cdc2-like Kinase (CLK) Family

The CLK family consists of four highly conserved dual-specificity kinases in humans: CLK1, CLK2, CLK3, and CLK4.[5][6] They are characterized by their ability to autophosphorylate on tyrosine residues, which activates them to phosphorylate substrate proteins on serine and threonine residues.[7] A defining feature of this family is a conserved "EHLAMMERILG" motif within their C-terminal kinase domain, which has led to their classification as "LAMMER" kinases.[6][8] While expressed in most tissues, the levels of individual isoforms can vary.[9] CLKs are primarily localized in the nucleus, where they colocalize with splicing factors in structures known as nuclear speckles.[6][10]

# The Core Mechanism: CLK-Mediated Regulation of Splicing

The central role of CLK kinases in gene expression is the regulation of pre-mRNA splicing through the phosphorylation of SR proteins.[1][5][11]

#### **Phosphorylation of SR Proteins**

SR proteins are a key family of splicing factors (including SRSF1-12) characterized by one or two N-terminal RNA recognition motifs (RRMs) and a C-terminal domain rich in arginine-serine (RS) dipeptides.[4] CLKs, along with SR protein kinases (SRPKs), phosphorylate the serine residues within the RS domain.[4][6][9] This phosphorylation is a critical regulatory step that governs the function of SR proteins. Upon hyper-phosphorylation by CLKs, SR proteins are mobilized from their storage sites in nuclear speckles to sites of active transcription and splicing.[8][9][10] This process influences their ability to bind pre-mRNA and to recruit core spliceosomal components, thereby directly impacting exon selection.[1][4] Unlike SRPKs, which primarily phosphorylate Arg-Ser repeats, CLKs can also phosphorylate serines adjacent to prolines, leading to a hyper-phosphorylated state that is important for specific splicing activities.[12]



# Signaling Pathway for CLK-Mediated Splicing Regulation

The phosphorylation state of SR proteins dictates their activity and localization. CLK-mediated phosphorylation is a dynamic process that is essential for the proper assembly of the spliceosome and the selection of appropriate splice sites.





Click to download full resolution via product page

**Diagram 1.** CLK kinase phosphorylates and mobilizes SR proteins for splicing.



#### **Autoregulation and Feedback Loops**

CLK kinases are subject to complex regulation, including a notable autoregulatory feedback loop. CLK1 activity, for instance, is controlled by the alternative splicing of its own pre-mRNA. [9] The full-length, active CLK1 kinase promotes the skipping of its own exon 4, which produces a truncated, catalytically inactive protein variant.[13][14] Conversely, inhibition of CLK1 activity leads to the inclusion of exon 4 and the production of the full-length active kinase.[13] This feedback mechanism allows the cell to rapidly modulate the levels of active CLK1 in response to cellular stress or signaling cues.[13]



Click to download full resolution via product page

**Diagram 2.** Autoregulatory feedback loop of CLK1 splicing.

### **Key Signaling Pathways Involving CLK Kinases**

CLK activity is integrated into broader cellular signaling networks. For example, the PI3K/Akt signaling pathway, which is crucial for cell growth and survival, can regulate CLK1.[3] Akt has



been shown to phosphorylate CLK2, which is an important mechanism for promoting cell survival after ionizing radiation.[9][15] This places CLK kinases at the intersection of signal transduction and post-transcriptional gene regulation, allowing external stimuli to rapidly alter the splicing landscape of the cell.

## **Quantitative Analysis of CLK Activity and Inhibition**

The study of CLK kinases has been greatly advanced by the development of small molecule inhibitors. These chemical probes are invaluable for dissecting the function of CLK isoforms and represent starting points for therapeutic development.

#### **Table 1: Substrate Specificity of CLK Isoforms**

CLKs phosphorylate a range of SR proteins and other splicing-related factors. While there is overlap, distinct specificities are emerging.

| CLK Isoform | Key Substrates                                              | Primary<br>Phosphorylation<br>Site Motif | Reference(s) |
|-------------|-------------------------------------------------------------|------------------------------------------|--------------|
| CLK1        | SRSF1 (ASF/SF2),<br>SRSF2 (SC35),<br>SRSF4, SRSF6,<br>SPF45 | Ser-Arg, Ser-Pro                         | [6][16][17]  |
| CLK2        | SR proteins, Protein<br>Phosphatase 2A<br>(PP2A)            | R-x-x-S/T                                | [6][9]       |
| CLK3        | SR proteins                                                 | R-x-x-S/T                                | [6]          |
| CLK4        | SR proteins                                                 | R-x-x-S/T                                | [6]          |

# Table 2: Inhibitory Activity (IC<sub>50</sub>) of Small Molecules against CLK Isoforms

The potency of various inhibitors highlights the efforts to achieve isoform selectivity, which is critical for targeted therapeutic applications.



| Inhibitor | CLK1 IC50<br>(nM) | CLK2 IC50<br>(nM)     | CLK3 IC50<br>(nM) | CLK4 IC50<br>(nM) | Reference(s |
|-----------|-------------------|-----------------------|-------------------|-------------------|-------------|
| T-025     | -                 | ~10-100<br>(cellular) | -                 | -                 | [18][19]    |
| TG003     | ~20               | >10,000               | -                 | ~15               | [3][4][16]  |
| CX-4945   | 130               | 38                    | 480               | -                 | [5][7][11]  |
| Cpd-2     | 8.3               | 1.3                   | 1300              | 210               | [4]         |
| Cpd-3     | 3.1               | 0.7                   | 210               | 110               | [4]         |

Note: IC<sub>50</sub>
values can
vary
depending on
assay
conditions
(e.g., ATP
concentration
).

# Methodologies for Studying CLK Kinases in Splicing

A variety of experimental techniques are employed to investigate the function of CLK kinases and the impact of their inhibition on alternative splicing.

### **In Vitro Kinase Assays**

These assays directly measure the ability of a CLK enzyme to phosphorylate a substrate and are essential for screening inhibitors.

Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

 Reaction Setup: In a 384-well plate, combine the recombinant CLK enzyme, a suitable substrate (e.g., Myelin Basic Protein or a synthetic peptide), and the kinase assay buffer.[20]



21

- Initiation: Add a mixture of ATP and the test compound (inhibitor) to start the kinase reaction.
   Incubate for a defined period (e.g., 60 minutes) at 30°C.[21]
- ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.[20]
- ADP to ATP Conversion: Add Kinase Detection Reagent, which contains an enzyme that converts the ADP produced by the kinase reaction into ATP. Incubate for 30 minutes at room temperature.[20]
- Signal Detection: The newly synthesized ATP is quantified using a luciferase/luciferin reaction to produce a luminescent signal, which is proportional to the kinase activity. Read the luminescence on a microplate reader.[20]

#### **Cell-Based Splicing Reporter Assays**

Reporter assays in living cells provide a functional readout of splicing regulation for a specific exon.

Protocol: Minigene Splicing Reporter Assay

- Construct Design: A minigene reporter plasmid is constructed containing a specific exon and
  its flanking intronic sequences (e.g., Fas exon 6) placed within an expression vector, often
  between exons of a reporter gene like luciferase or GFP.[16][22]
- Transfection: Transfect the minigene reporter plasmid into cultured cells. If studying a specific splicing factor, it can be co-transfected.
- Treatment: Treat the transfected cells with a CLK inhibitor or a control vehicle (e.g., DMSO) for a specified duration.
- RNA Extraction and RT-PCR: Isolate total RNA from the cells and perform reverse transcription followed by PCR (RT-PCR) using primers specific to the reporter's exons.[16]
- Analysis: The PCR products, representing the spliced isoforms (exon inclusion vs. exclusion), are separated and quantified by gel electrophoresis. A change in the ratio of the



isoforms indicates a modulation of splicing by the inhibitor.[16]



Click to download full resolution via product page

**Diagram 3.** General workflow for a minigene splicing reporter assay.

#### **Global Splicing Analysis via RNA-Sequencing**

To understand the widespread impact of CLK inhibition, high-throughput RNA sequencing (RNA-seq) is the method of choice.

Protocol: RNA-Seq Workflow for Splicing Analysis

• Experimental Setup: Culture cells (e.g., a cancer cell line) and treat with a CLK inhibitor or a control vehicle for an appropriate time.

### Foundational & Exploratory





- Library Preparation: Extract total RNA and perform poly(A) selection to enrich for mRNA. Prepare sequencing libraries, which involves RNA fragmentation, reverse transcription to cDNA, and ligation of sequencing adapters.
- Sequencing: Sequence the prepared libraries on a high-throughput platform (e.g., Illumina).
- Bioinformatic Analysis:
  - Alignment: Align the sequencing reads to a reference genome.
  - Splicing Analysis: Use specialized software (e.g., MISO, rMATS) to identify and quantify alternative splicing events (e.g., skipped exons, alternative 3'/5' splice sites, intron retention) that are significantly different between the inhibitor-treated and control samples.
     [19][23]
  - Downstream Analysis: Perform gene ontology (GO) and pathway analysis on the genes with altered splicing to understand the biological consequences of CLK inhibition.[18]





Click to download full resolution via product page

Diagram 4. Workflow for global splicing analysis using RNA-Seq.

### **Role in Disease and Therapeutic Potential**

The critical role of CLKs in regulating splicing means their dysregulation is associated with numerous diseases, making them attractive targets for drug development.[1][6][24]

Cancer: Aberrant alternative splicing is a hallmark of cancer, producing isoforms that can
promote proliferation, metastasis, and drug resistance.[1] CLK kinases, particularly CLK2,
are often overexpressed in cancers like breast cancer and are considered oncogenic.[25][26]
Inhibition of CLKs can induce apoptosis and suppress cancer cell growth by altering the
splicing of crucial survival genes like S6K, EGFR, and PARP.[4][23] Furthermore, tumors with



high MYC activation, which alters the splicing landscape, may be particularly vulnerable to CLK inhibitors.[9][19]

- Neurodegenerative Disorders: Abnormal splicing of genes like MAPT (which encodes the Tau protein) is linked to conditions such as Alzheimer's disease and frontotemporal dementia.[1][9] CLK inhibitors have the potential to correct these aberrant splicing events, restoring normal protein function and potentially slowing disease progression.[1]
- Other Diseases: CLK-mediated splicing is also implicated in Duchenne muscular dystrophy and in the life cycle of viruses like HIV-1 and influenza, which hijack the host splicing machinery for their replication.[1][4]

#### Conclusion

The CLK family of kinases are master regulators of alternative splicing, acting through the phosphorylation of SR proteins to control spliceosome function. This central role places them at a critical node in gene expression, linking signaling pathways to post-transcriptional outcomes. The growing understanding of how aberrant splicing driven by CLK dysregulation contributes to diseases like cancer and neurodegeneration has established these kinases as high-value targets for therapeutic intervention. The continued development of specific CLK inhibitors, coupled with advanced methodologies like RNA-sequencing, will further illuminate the complex splicing networks they control and pave the way for novel precision medicines.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. What are CLK inhibitors and how do they work? [synapse.patsnap.com]
- 2. Kinase Domain Insertions Define Distinct Roles of CLK Kinases in SR Protein Phosphorylation PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clk/STY (cdc2-Like Kinase 1) and Akt Regulate Alternative Splicing and Adipogenesis in 3T3-L1 Pre-Adipocytes PMC [pmc.ncbi.nlm.nih.gov]

#### Foundational & Exploratory





- 4. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing | PLOS One [journals.plos.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Cdc2-like kinases: structure, biological function and therapeutic targets for diseases -PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Basis for the Selective Inhibition of Cdc2-Like Kinases by CX-4945 PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nuclear Protein Kinase CLK1 Uses A Nontraditional Docking Mechanism To Select Physiological Substrates PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The Clk/Sty protein kinase phosphorylates SR splicing factors and regulates their intranuclear distribution PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural Basis for the Selective Inhibition of Cdc2-Like Kinases by CX-4945 PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. N-Terminus of the Protein Kinase CLK1 Induces SR Protein Hyper-Phosphorylation -PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulatory interplay between SR proteins governs CLK1 kinase splice variants production PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Regulatory interplay between SR proteins governs CLK1 kinase splice variants production | Semantic Scholar [semanticscholar.org]
- 15. Cdc2-like kinase 2 is a key regulator of the cell cycle via FOXO3a/p27 in glioblastoma PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Regulation and Substrate Specificity of the SR Protein Kinase Clk/Sty PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacological CLK inhibition disrupts SR protein function and RNA splicing blocking cell growth and migration in TNBC PMC [pmc.ncbi.nlm.nih.gov]
- 19. Anti-tumor efficacy of a novel CLK inhibitor via targeting RNA splicing and MYCdependent vulnerability - PMC [pmc.ncbi.nlm.nih.gov]
- 20. promega.com [promega.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. Rapid-Response Splicing Reporter Screens Identify Differential Regulators of Constitutive and Alternative Splicing - PMC [pmc.ncbi.nlm.nih.gov]



- 23. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. aacrjournals.org [aacrjournals.org]
- 26. What are CLK2 inhibitors and how do they work? [synapse.patsnap.com]
- To cite this document: BenchChem. [The Role of CLK Kinases in Alternative Splicing: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b608927#understanding-the-role-of-clk-kinases-in-alternative-splicing]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com